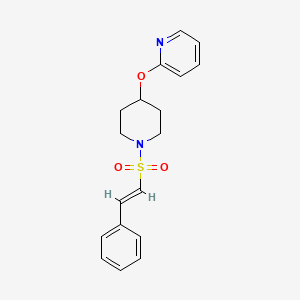![molecular formula C23H17BrN2O4 B2872288 3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951979-25-2](/img/structure/B2872288.png)
3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The bromophenoxy group is introduced via an etherification reaction.
The pyridin-3-ylmethyl group is attached through a nucleophilic substitution reaction.
Conditions: Use of strong bases (like sodium hydride) and catalysts (like palladium compounds).
Industrial Production Methods
Industrial production often involves scaled-up versions of the lab-scale reactions, with optimization for yield and purity. Processes are carried out in large reactors with continuous monitoring of temperature, pressure, and pH. Solvent recovery and recycling are crucial to maintain environmental standards.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of the Base Structure:
A combination of the chromeno[8,7-e][1,3]oxazin-4-one framework is achieved through a series of cyclization reactions.
The reaction typically starts with the preparation of the chromene derivative, followed by the formation of the oxazinone ring.
Conditions: Mild temperatures (25-30°C), inert atmosphere (argon or nitrogen), and solvents like dichloromethane or toluene.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation:
The compound can undergo oxidation reactions, especially at the pyridinyl and chromene moieties.
Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction:
Reduction reactions target the oxazinone ring, leading to the formation of dihydro derivatives.
Reducing agents like lithium aluminum hydride are used.
Substitution:
Substitution reactions primarily occur at the bromophenoxy group, where bromine can be replaced by nucleophiles.
Common reagents: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation Products: Oxidized pyridinyl and chromene derivatives.
Reduction Products: Dihydrochromeno oxazinones.
Substitution Products: Phenoxy derivatives with varied substituents.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in the synthesis of more complex heterocyclic compounds.
Serves as a model compound in reaction mechanism studies due to its diverse reactive sites.
Biology
Investigated for its potential as an inhibitor in various enzyme-catalyzed reactions.
Studied for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine
Potential candidate for the development of new pharmaceuticals targeting neurodegenerative diseases.
Explored for anti-inflammatory and anti-cancer properties.
Industry
Utilized in the production of advanced materials due to its stability and reactivity.
Employed in the manufacturing of specialty chemicals and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with multiple molecular targets, including enzymes and receptors. The bromophenoxy group enhances binding affinity, while the pyridinyl moiety facilitates interactions with nucleophilic sites. Pathways involved include inhibition of enzyme activity and modulation of receptor-ligand interactions, leading to downstream effects such as reduced inflammation or inhibited microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-chlorophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Similar structure but with a chlorophenoxy group instead of bromophenoxy.
Slightly different reactivity and biological activity due to the presence of chlorine.
3-(4-fluorophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Contains a fluorophenoxy group, leading to variations in its physicochemical properties.
Uniqueness
The bromophenoxy group in 3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one provides unique reactivity and binding characteristics, distinguishing it from its chloro and fluoro counterparts. This specificity makes it particularly valuable in applications where precise interactions are required.
This should cover all the sections thoroughly
Propriétés
IUPAC Name |
3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c24-18-5-1-2-6-20(18)30-21-13-28-23-16(22(21)27)7-8-19-17(23)12-26(14-29-19)11-15-4-3-9-25-10-15/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTXZQRFADTEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2872207.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2872211.png)

![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)

![4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2872217.png)

![2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2872220.png)
![Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2872221.png)

![N-(4-acetylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2872227.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)
